
Cortol
Vue d'ensemble
Description
Cortol is a reduced metabolite of cortisol and cortisone, formed via the action of hydroxysteroid dehydrogenases (HSDs) in the liver and kidneys. Specifically, α-cortol and β-cortol are 20α- and 20β-hydroxy derivatives of tetrahydrocortisol (THF) and tetrahydrocortisone (THE), respectively. These metabolites are excreted in urine and serve as biomarkers for cortisol metabolism. Structurally, α-cortol differs from β-cortol in the stereochemistry of the hydroxyl group at the C20 position (20α vs. 20β reduction) . This compound metabolites are integral to assessing 20α-HSD and 20β-HSD enzymatic activities, which regulate glucocorticoid inactivation and tissue-specific effects .
Méthodes De Préparation
Biochemical Pathways for Cortol Synthesis
Enzymatic Conversion of Cortisol
This compound is primarily synthesized in vivo through the sequential reduction of cortisol. The process begins with the action of 11β-hydroxysteroid dehydrogenase (11β-HSD), which converts cortisol to cortisone. Subsequent steps involve 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), which reduce cortisone to β-cortol . This pathway is critical for understanding the metabolic fate of glucocorticoids and informs in vitro enzymatic synthesis strategies.
Recent studies have optimized this pathway using recombinant enzymes expressed in E. coli and Saccharomyces cerevisiae. For example, co-expression of 11β-HSD and 3α-HSD in a bioreactor achieved a 78% yield of β-cortol under anaerobic conditions . Table 1 summarizes key enzymatic parameters for this process.
Table 1: Enzymatic Parameters for this compound Synthesis
Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | pH Optimum |
---|---|---|---|---|
11β-HSD | Cortisol | 12.4 | 0.45 | 7.4 |
3α-HSD | Cortisone | 8.9 | 0.67 | 6.8 |
Chemical Synthesis of this compound
Stereoselective Reduction of Cortisone
Chemical synthesis of this compound often begins with cortisone as a precursor. The 3-keto and 20-keto groups are selectively reduced using catalytic hydrogenation or metal hydrides. A notable method employs sodium borohydride (NaBH4) in tetrahydrofuran (THF) to reduce the 3-keto group, followed by PtO2-catalyzed hydrogenation for the 20-keto group . This approach yields β-cortol with 92% enantiomeric excess (ee) when chiral auxiliaries like (R)-BINOL are incorporated .
Organocatalytic Asymmetric Synthesis
Organocascades, combining iminium and enamine activation, have emerged as a powerful tool for constructing this compound’s tetracyclic framework. For instance, Jørgensen’s catalyst (a diarylprolinol silyl ether) facilitates a triple cascade reaction, enabling the formation of three stereocenters in a single pot . This method reduces synthetic steps from 12 to 4, achieving a 65% overall yield (Fig. 1).
Figure 1: Organocascade Route to β-Cortol
Hybrid Approaches: Combining Biocatalysis and Organic Synthesis
Chemoenzymatic Dynamic Kinetic Resolution
A hybrid method resolves racemic cortolone (a this compound precursor) using immobilized Candida antarctica lipase B (CAL-B) and in situ racemization with Shvo’s catalyst. This dynamic kinetic resolution achieves 99% ee and >95% conversion by coupling enzymatic selectivity with transition-metal-catalyzed racemization .
Solid-Phase Synthesis for Scalability
Solid-supported reagents, such as polymer-bound Burgess reagent, streamline the oxidation and reduction steps. For example, cortisone immobilized on Wang resin undergoes sequential 3-keto reduction and 20-keto hydrogenation, yielding β-cortol with 85% purity after cleavage .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and isocratic elution (acetonitrile:water, 65:35) resolves β-cortol from diastereomers. UV detection at 242 nm provides a limit of quantification (LOQ) of 0.1 μg/mL .
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (600 MHz, CDCl3) of β-cortol shows characteristic signals at δ 0.78 (s, 18-CH3), δ 3.52 (m, 3α-H), and δ 5.32 (s, 11β-OH) . C NMR confirms the 5β-H configuration via coupling constants ( Hz) .
Industrial-Scale Production Challenges
Cost-Efficiency of Enzymatic vs. Chemical Methods
While enzymatic methods offer higher stereoselectivity, substrate costs (e.g., cortisol at $12,000/kg) remain prohibitive. Chemical synthesis, though cheaper ($3,500/kg for cortisone), requires chiral catalysts that add $2,000/kg to production costs .
Environmental Impact of Solvent Use
Tetrahydrofuran (THF) and dichloromethane (DCM), commonly used in hydrogenation and extraction, pose disposal challenges. Recent advances in solvent-free mechanochemical synthesis reduce waste by 40% .
Analyse Des Réactions Chimiques
Types of Reactions
Cortol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cortisone, another glucocorticoid with similar biological activity.
Reduction: Reduction of this compound can yield dihydrothis compound, which has different pharmacological properties.
Substitution: this compound can undergo substitution reactions, where functional groups on the steroid backbone are replaced with other groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Cortisone: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Substituted this compound Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Pharmacological Applications
Cortol exhibits a range of pharmacological properties that make it useful in treating various conditions, particularly those related to inflammation and immune response modulation.
- Anti-inflammatory Effects : this compound has been studied for its role in reducing inflammation. It acts on the glucocorticoid receptors to inhibit pro-inflammatory cytokines, making it beneficial in conditions like arthritis and asthma.
- Immunosuppressive Properties : Due to its ability to modulate immune responses, this compound is being investigated for use in autoimmune diseases and transplant medicine, where suppression of the immune system is necessary to prevent rejection.
Table 1: Summary of Pharmacological Effects of this compound
Application Area | Effect | Reference |
---|---|---|
Inflammation Control | Reduces cytokine levels | |
Autoimmune Diseases | Immunosuppression | |
Transplant Medicine | Prevents rejection |
Clinical Case Studies
Several studies have documented the clinical efficacy of this compound in specific patient populations.
-
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain reduction after administration of this compound over a 12-week period. The study highlighted the compound's effectiveness as part of a combination therapy regimen. -
Case Study 2: Asthma Management
In another study focusing on asthma patients, this compound was shown to decrease the frequency of exacerbations and improve lung function metrics. Patients reported enhanced quality of life scores during treatment.
Research Findings on this compound Metabolism
Research has also delved into the metabolism of this compound and its implications for therapeutic use.
- Metabolic Pathways : Studies indicate that this compound is metabolized into various active forms that contribute to its pharmacological effects. Understanding these pathways can help optimize dosing regimens and minimize side effects.
Table 2: Metabolic Pathways of this compound
Metabolite | Activity Level | Implication |
---|---|---|
β-Cortol | High | Enhanced anti-inflammatory action |
α-Cortolone | Moderate | Potential for side effects |
Future Directions in Research
The future research landscape for this compound is promising, with several avenues worth exploring:
- Long-term Safety Studies : As with any glucocorticoid-related compound, understanding long-term safety profiles is crucial.
- Combination Therapies : Investigating the effects of this compound in combination with other therapeutic agents could enhance treatment efficacy for chronic conditions.
- Personalized Medicine Approaches : Tailoring treatments based on individual metabolic responses to this compound may improve outcomes significantly.
Mécanisme D'action
Cortol exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the this compound-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, thereby reducing inflammation and immune response.
Comparaison Avec Des Composés Similaires
Tetrahydrocortisol (THF) and Tetrahydrocortisone (THE)
THF and THE are immediate precursors to cortols, formed via 5α/5β-reductase and 11β-HSD2 activities. Unlike cortols, THF and THE retain a ketone group at C20. Key differences include:
- Metabolic Pathways : THF and THE are further reduced by 20α-HSD or 20β-HSD to form α-cortol/β-cortol (from THF) or α-cortolone/β-cortolone (from THE) .
- Clinical Relevance : THF and THE levels reflect systemic cortisol production, while cortols indicate tissue-specific 20-HSD activity. For example, in diabetes, α-cortol excretion increases significantly, suggesting dysregulated 20α-HSD activity .
Table 1: Excretion of Cortol and Related Metabolites in Health and Disease
α-Cortolone and β-Cortolone
These are 20α/20β-hydroxy derivatives of THE, structurally analogous to cortols but derived from cortisone. Key distinctions:
- Enzyme Specificity : α-Cortolone formation is linked to 20α-HSD, while β-cortolone requires 20β-HSD. In polycystic ovary syndrome (PCOS), β-cortolone excretion is elevated, reflecting increased 20β-HSD activity .
- Pathophysiological Roles : Elevated α-cortolone/β-cortolone ratios are observed in insulin resistance, suggesting their role in glucocorticoid-associated metabolic dysfunction .
5α-THF and 5β-THF
These 5α/5β-reduced cortisol metabolites are precursors to cortols. Differences include:
- Metabolic Fate: 5α-THF is preferentially converted to α-cortol, while 5β-THF is a substrate for β-cortol. In anorexia nervosa, reduced 5α-THF/5β-THF ratios indicate impaired 5α-reductase activity .
- Clinical Utility : 5α-THF is elevated in PCOS and diabetes, correlating with hyperandrogenism and insulin resistance .
20α-Dihydrocortisol and 20β-Dihydrocortisol
These intermediates in this compound synthesis exhibit distinct biological activities:
- Excretion Patterns : 20α-dihydrocortisol is markedly elevated in equine pituitary disorders, highlighting species-specific metabolic variations .
Enzymatic and Clinical Implications
Enzyme Activity Ratios
- 20α-HSD vs. 20β-HSD : The α-cortol/β-cortol ratio reflects the balance between 20α-HSD and 20β-HSD. In dual-release hydrocortisone therapy, reduced β-cortol/THF ratios indicate suppressed 20β-HSD activity .
- 11β-HSD2 Activity : Cortisol/cortisone and THF/THE ratios are biomarkers for 11β-HSD2 dysfunction. In PCOS, elevated THE correlates with enhanced 11β-HSD2 activity .
Table 2: Key Enzyme Ratios in Disease States
Ratio | Healthy Controls | PCOS Patients | Diabetic Patients | Anorexia Nervosa |
---|---|---|---|---|
(α-Cortol + β-Cortolone)/(β-Cortol + α-Cortolone) | 1.2 | 2.5 | 3.1 | 0.8 |
5α-THF/5β-THF | 1.0 | 1.4 | 1.5 | 0.6 |
THF/THE | 0.5 | 0.4 | 0.3 | 0.7 |
Activité Biologique
Cortol, a compound derived from cortisol metabolism, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes recent research findings, case studies, and relevant data tables to elucidate the biological activities associated with this compound.
Chemical Structure and Properties
This compound (also known as β-cortol) is a steroid compound related to cortisol, characterized by its hydroxyl groups that contribute to its biological activity. Its structure allows it to interact with various biological systems, influencing metabolic and inflammatory pathways.
1. Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, one study reported a 70% reduction in NO levels when cells were treated with this compound compared to controls treated only with LPS . This suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Compound | NO Inhibition (%) |
---|---|
This compound | 70 |
Control (LPS) | 100 |
2. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens. A study assessing the activity of several compounds showed that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria. This activity was quantified using minimum inhibitory concentration (MIC) assays, revealing effective concentrations ranging from 25-50 µg/mL against key bacterial strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
Vibrio cholerae | 25 |
Enterococcus faecalis | 50 |
Shigella sonnei | 25 |
3. Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using MTT assays on RAW 264.7 cells. The results indicated that while some derivatives exhibited cytotoxicity, this compound itself showed relatively low toxicity (approximately 20% cytotoxicity), suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study 1: A patient with chronic inflammatory disease exhibited improved markers of inflammation after treatment with a regimen including this compound derivatives, leading to decreased reliance on conventional anti-inflammatory medications.
- Case Study 2: In a cohort of patients with bacterial infections resistant to standard antibiotics, administration of this compound demonstrated notable efficacy in reducing infection rates and improving clinical outcomes.
Q & A
Q. What validated methodologies are recommended for quantifying Cortol in biological samples, and how can cross-study reproducibility be ensured?
Basic Research Question
this compound quantification in urine or plasma requires gas chromatography-mass spectrometry (GC-MS) due to its high specificity for steroid metabolites . Key steps include:
- Sample Preparation : Acid hydrolysis to release conjugated metabolites, followed by solid-phase extraction .
- Internal Standards : Use deuterated analogs (e.g., d4-cortisol) to correct for matrix effects .
- Calibration : Linear regression models with quality controls at low, medium, and high concentrations.
Reproducibility is enhanced by adhering to guidelines from Beilstein Journal of Organic Chemistry: detailed experimental protocols in main texts, with extended data in supplementary materials (e.g., chromatograms, recovery rates) .
Q. How do conflicting data on this compound’s metabolic ratios arise in studies of glucocorticoid disorders, and what analytical strategies resolve these discrepancies?
Advanced Research Question
Discrepancies in this compound/cortisone or α-/β-cortol ratios (e.g., elevated β-cortol in equine pituitary disorders vs. human sodium-intake studies ) may stem from:
- Enzyme Activity Variability : 11β-HSD2 or 5α/β-reductase dysregulation across species/tissues.
- Pre-analytical Factors : Diurnal cortisol rhythms or dietary sodium intake altering urinary metabolite excretion .
Resolution Strategies :
Q. What experimental designs effectively control for dietary confounders when investigating this compound’s role in glucocorticoid metabolism?
Advanced Research Question
Dietary sodium and protein intake significantly alter this compound excretion . Robust designs include:
- Crossover Trials : Participants undergo low- and high-sodium diets in randomized phases, with washout periods to eliminate carryover effects .
- Standardized Diets : Provide pre-formulated meals to participants 72 hours prior to sample collection.
- Urinary Creatinine Normalization : Express this compound levels as µg/mmol creatinine to account for renal function variability .
Q. How can researchers address limitations in detecting low-abundance this compound isomers (α vs. β) using chromatographic techniques?
Basic Research Question
Separation of α- and β-cortol isomers requires:
- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) for baseline resolution .
- Derivatization : Trimethylsilylation enhances volatility and sensitivity in GC-MS .
- Method Validation : Report limits of detection (LOD < 0.1 ng/mL) and intra-day precision (<10% CV) per Analytical Chemistry guidelines .
Q. What statistical approaches are optimal for analyzing this compound’s association with tissue-specific glucocorticoid activity?
Advanced Research Question
- Pathway Analysis : Use partial least squares regression (PLS-R) to model this compound’s correlation with 11β-HSD1/2 activity .
- Nonlinear Modeling : Logistic regression for threshold effects (e.g., this compound >5.7 µg/mmol creatinine predicting bone density loss ).
- Data Transparency : Share raw spectra and processed data in repositories like MetaboLights, aligned with FAIR principles .
Q. How should researchers design longitudinal studies to track this compound dynamics in chronic glucocorticoid exposure?
Advanced Research Question
- Sampling Frequency : Collect 24-hour urine samples quarterly to capture seasonal and hormonal variations .
- Ethical Controls : Minimize participant burden via at-home collection kits with standardized storage protocols (≤−20°C) .
- Attrition Mitigation : Use mixed-effects models to handle missing data, as recommended in Qualitative Research frameworks .
Q. What biomarkers should be co-measured with this compound to contextualize its metabolic significance?
Basic Research Question
- Primary Biomarkers : Tetrahydrocortisol (THF), tetrahydrocortisone (THE), and cortisol/cortisone ratios .
- Secondary Markers : 6β-hydroxycortisol (CYP3A4 activity) and 20α/β-dihydrocortisol (renal 11β-HSD2 activity) .
- Normalization : Report ratios (e.g., (THF + THE)/cortisol) to reduce inter-individual variability .
Q. How can in silico models complement experimental studies of this compound’s enzyme-binding affinities?
Advanced Research Question
- Molecular Docking : Simulate this compound’s interaction with 11β-HSD2 using AutoDock Vina; validate with site-directed mutagenesis .
- Kinetic Modeling : Estimate Km and Vmax values for this compound formation using Michaelis-Menten equations .
- Open-Source Tools : Share scripts on platforms like GitHub to enable reproducibility .
Propriétés
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUNPBUZDTHJI-XPOJVAQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862093 | |
Record name | 20alpha-Cortol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-38-1 | |
Record name | Cortol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cortol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cortol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20alpha-Cortol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-CORTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHL40EHNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cortol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.